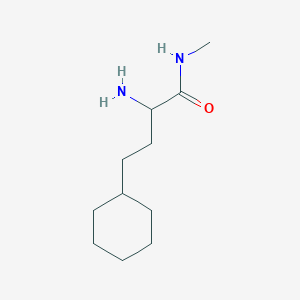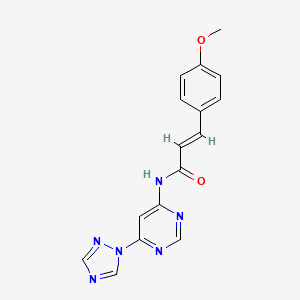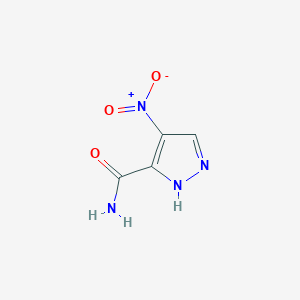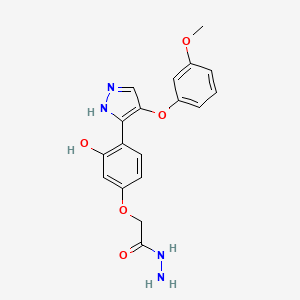
N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide, also known as QNZ-46, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. QNZ-46 is a benzamide derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Copper(II)-Catalyzed Remote Sulfonylation
- Research Application : This study focuses on the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, a process which is part of a broader field of chemical synthesis. It highlights environmentally friendly methods using sodium sulfinates as sulfide sources, which contribute to less odorous and eco-friendly alternatives in chemical synthesis (Xia et al., 2016).
Synthesis of Dimethoxy- and Trimethoxybenzothienoquinolines
- Research Application : This research presents the synthesis of dimethoxy and trimethoxy derivatives of quinolines, demonstrating the broad applications of these compounds in the field of organic chemistry and potentially in pharmaceutical development (Stuart et al., 1987).
Nickel Complexes for Ethylene Oligomerization
- Research Application : This paper discusses the synthesis and characterization of nickel complexes involving quinolin derivatives. These complexes show high activity in ethylene oligomerization, indicating their potential application in industrial chemistry and material science (Wang et al., 2009).
Synthesis of Various Quinoline Derivatives
- Research Application : This research focuses on the synthesis of various quinoline derivatives via palladium-catalyzed oxidative carbonylation. The process explores new avenues in organic synthesis, contributing to the development of new materials and pharmaceuticals (Costa et al., 2004).
Antibacterial Activity of Novel Pyrroloquinolinyl Benzamides
- Research Application : This study investigates the antibacterial activity of pyrroloquinolinyl benzamides, highlighting their potential as antibacterial agents. Such research is crucial in the development of new antibiotics and treatments for bacterial infections (Largani et al., 2017).
Cytotoxic Activity of Carboxamide Derivatives
- Research Application : The research here focuses on the synthesis of carboxamide derivatives of quinolines and their cytotoxic activity against various cancer cell lines. This signifies their potential use in developing cancer therapies (Deady et al., 2003).
Anti-Influenza Virus Agents
- Research Application : This study designs and synthesizes benzamide derivatives with significant anti-influenza virus activity, demonstrating their potential in antiviral drug development (Zhang et al., 2022).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(quinolin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-31-25-14-7-19(17-26(25)32-2)15-16-28-27(30)21-9-12-23(13-10-21)33-18-22-11-8-20-5-3-4-6-24(20)29-22/h3-14,17H,15-16,18H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOCKOPNTOXFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2916258.png)


![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916264.png)
![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)
![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)




![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)
